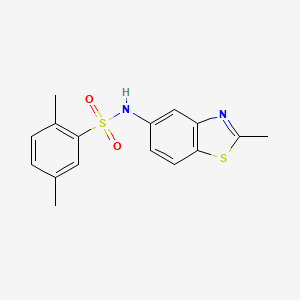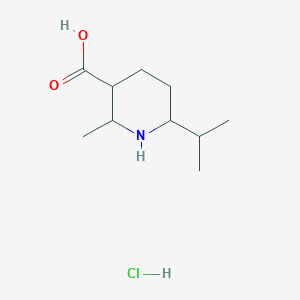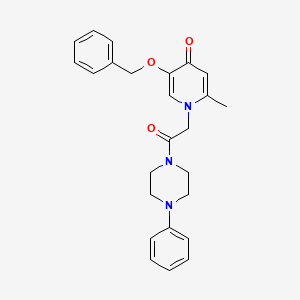
5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one" is a synthetic molecule that appears to be structurally related to a class of compounds known for their interactions with biological receptors such as the 5-HT1A serotonin receptors. These compounds often contain an arylpiperazine moiety, which is a common feature in molecules that target serotonergic pathways, potentially offering therapeutic benefits for conditions influenced by these pathways.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that may include cyclocondensation, as seen in the synthesis of a novel pyrimidine derivative . The synthesis of arylpiperazine derivatives often requires careful consideration of the substituents on both the arylpiperazine and the core heterocyclic structure to achieve the desired biological activity . The synthesis process is guided by the principles of medicinal chemistry, aiming to optimize the yield, purity, and pharmacokinetic properties of the final product.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, electronic structure, and conformational stability of the compound. Density functional theory (DFT) calculations can be used to predict and compare the experimental data with theoretical models, offering insights into the electronic properties and potential reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as the benzyloxy moiety and the arylpiperazine unit. These groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, which can be exploited to further modify the compound or to study its interaction with biological targets . The reactivity is also a key factor in the compound's binding affinity to receptors, as it affects the formation of key interactions within the binding site.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are crucial for their biological activity and pharmacokinetics. The lipophilicity conferred by the benzyloxy group, for example, can influence the compound's ability to cross biological membranes and reach its target sites . The presence of a piperazine ring often contributes to the basicity of the molecule, which can affect its solubility and distribution within the body . These properties are typically assessed through experimental studies and can be correlated with the compound's pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have synthesized a series of novel pyrazolopyrimidines derivatives with a structural similarity to the compound . These derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities. The study focused on understanding the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).
Anticancer Properties
A study on pyridine-3-carbonitrile derivatives, related to the compound , revealed their potential in anticancer applications. The cytotoxicity of these compounds was investigated against human breast cancer cell lines, showing promising results (Mansour et al., 2021).
Structural Characterization for Analgesic Use
The structural characterization of analgesic isothiazolopyridines, including derivatives similar to the compound, has been conducted. X-ray analysis helped in understanding the molecular structures and potential analgesic properties of these compounds (Karczmarzyk & Malinka, 2008).
Chemical Properties and Reactions
Another study explored the synthesis and chemical reactions of pyrazolopyrimidin-4-ones, which are structurally related to the compound of interest. The study provides insights into their chemical behavior in different reactions (Petrova et al., 2015).
Cytotoxicity Evaluation in Chemotherapy
Compounds like 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones, closely related to the compound, have been evaluated for their cytotoxicity against various cancer cell lines. This research highlights their potential use in chemotherapy (Chen et al., 2003).
Eigenschaften
IUPAC Name |
2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-20-16-23(29)24(31-19-21-8-4-2-5-9-21)17-28(20)18-25(30)27-14-12-26(13-15-27)22-10-6-3-7-11-22/h2-11,16-17H,12-15,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRKTFIITQNYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)

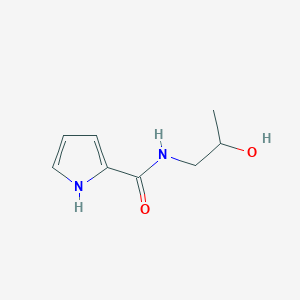
![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)
![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)
![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)
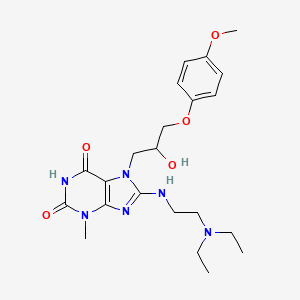
![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)
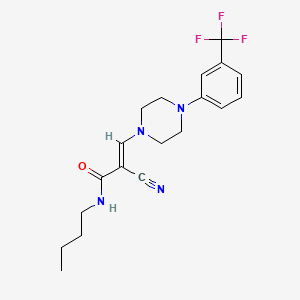
![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)
